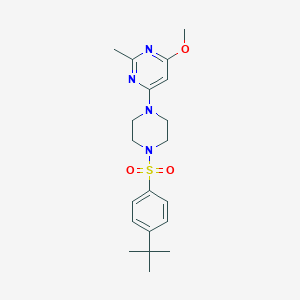

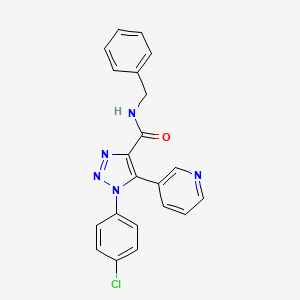

![molecular formula C5H2Cl2N4 B2695732 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092807-41-3](/img/structure/B2695732.png)

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound . It is a nitrogen-containing compound that is used as a building block in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Synthesis and Anticancer Applications

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives are crucial intermediates in synthesizing small molecule anticancer drugs. The synthesis process involves steps such as substitution, acylation, cyclization, and chlorination, yielding a significant total yield of up to 76.57% (Qian Zhang et al., 2019). Additionally, these compounds have been explored for their potential as anticonvulsant agents in medical research, highlighting the versatility of the triazolopyrazine scaffold in drug development (J. Kelley et al., 1995).

Novel Synthesis Methods

Innovative synthesis methods for triazolopyrazine derivatives, such as the use of chloramine T for oxidative cyclization, have been developed. This method offers a facile route to 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, providing high yields under mild conditions without the need for chromatographic purification (S. Mal et al., 2015).

Energetic Material Synthesis

The compound and its derivatives have been evaluated for use in synthesizing energetic materials. For instance, oxygen-rich triazolopyrazine derivatives have been developed for potential use as explosive and propellant ingredients, demonstrating good densities, thermal stabilities, and detonation properties (A. B. Sheremetev et al., 2016).

Pharmacological Applications

Beyond anticancer applications, derivatives of this compound have been explored as P2X7 receptor antagonists for their potential in treating various neurological disorders. These efforts include the development of compounds that demonstrate significant brain penetration and target engagement in animal models, underscoring the therapeutic potential of triazolopyrazine derivatives in neurology (M. Letavic et al., 2017).

Organic and Medicinal Chemistry Innovations

The triazolo[4,3-a]pyrazine scaffold serves as a versatile structure in organic and medicinal chemistry, enabling the synthesis of various active heterocyclic rings with significant biological activities. This adaptability facilitates the design and development of novel therapeutic agents, emphasizing the importance of triazolopyrazine derivatives in drug discovery (Divya J. Jethava et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

This compound interacts with its targets, c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival. The downstream effects of this inhibition include a decrease in cell growth and an increase in cell death .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell death . These effects are particularly pronounced in cancer cells, where the compound’s inhibition of c-Met and VEGFR-2 kinases disrupts critical cell survival pathways .

Propriétés

IUPAC Name |

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYMVSTAPNMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NC=NN21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)

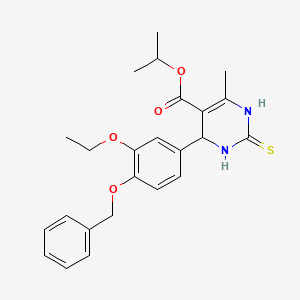

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)

![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)

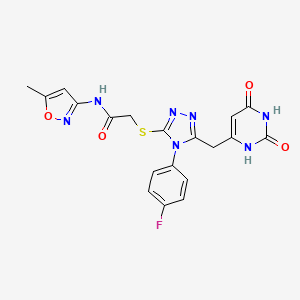

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)